![molecular formula C20H31NO B039774 Deramciclane CAS No. 120444-71-5](/img/structure/B39774.png)
Deramciclane
描述
德拉米克兰,也称为 EGIS-3886,是一种非苯二氮卓类抗焦虑药物,用于治疗各种焦虑症。它因其新颖的化学结构和作用机制而独特,这使其有别于传统的抗焦虑药物。 德拉米克兰作为血清素 5-HT2A 受体的拮抗剂,血清素 5-HT2C 受体的反向激动剂,以及 γ-氨基丁酸 (GABA) 重摄取抑制剂发挥作用 .
作用机制
德拉米克兰通过多种途径发挥作用:
血清素受体: 它拮抗血清素 5-HT2A 受体,并作为血清素 5-HT2C 受体的反向激动剂发挥作用。这些受体参与调节情绪和焦虑。
GABA 重摄取抑制: 通过抑制 GABA 的重摄取,德拉米克兰增加了这种抑制性神经递质的可用性,从而促进了其抗焦虑作用.
类似化合物:
布斯比仑: 另一种非苯二氮卓类抗焦虑药,作用于血清素受体,但化学结构不同。
坦度螺酮: 与布斯比仑类似,它作用于血清素受体,但具有不同的药理特性。
独特性: 德拉米克兰因其对血清素受体和 GABA 重摄取抑制的联合作用而独一无二。 这种双重机制提供了抗焦虑作用,而没有苯二氮卓类药物常见的镇静和肌肉松弛副作用 .
准备方法
合成路线和反应条件: 德拉米克兰的合成涉及多个步骤,从制备双环 [2.2.1] 庚烷核心结构开始。然后引入苯基和二甲基氨基乙氧基侧链。反应条件通常涉及使用强碱和有机溶剂来促进目标产物的形成。
工业生产方法: 德拉米克兰的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以确保最终产品符合药品标准 .
化学反应分析
反应类型: 德拉米克兰会发生各种化学反应,包括:
氧化: 德拉米克兰在特定条件下可以被氧化,形成相应的氧化物。
还原: 还原反应可以将德拉米克兰转化为其还原形式。
取代: 德拉米克兰可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 条件通常涉及使用催化剂和二氯甲烷或乙醇等溶剂。
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化物,而还原可以产生醇或胺 .
科学研究应用
Pharmacological Mechanism
Deramciclane's mechanism of action involves blocking the 5-HT2C receptor, which is implicated in the regulation of mood and anxiety. By antagonizing this receptor, this compound reduces anxiety-related behaviors in preclinical models, suggesting its potential efficacy in treating generalized anxiety disorder (GAD), panic disorder (PD), and social anxiety disorder (SAD) .
Key Pharmacological Properties
- 5-HT2A and 5-HT2C Receptor Antagonism : this compound selectively inhibits these receptors, contributing to its anxiolytic effects.
- Inverse Agonist Activity : It also acts as an inverse agonist at the 5-HT2C receptor, further enhancing its therapeutic profile .
Anxiety Disorders
This compound is primarily being developed for the treatment of various anxiety disorders. Clinical trials have demonstrated its effectiveness in reducing anxiety symptoms without the adverse effects typically associated with benzodiazepines .
Case Studies and Clinical Trials
- Phase III Trials : Comprehensive studies across multiple European countries have shown promising results in patients with GAD. These trials indicated that this compound significantly alleviates anxiety symptoms compared to placebo, with a favorable safety profile .
- Comparison with Other Treatments : In animal studies, this compound was found to antagonize the anxiogenic effects of paroxetine, a common antidepressant used for anxiety treatment .
Other Potential Uses
While primarily focused on anxiety disorders, there are indications that this compound may also be beneficial in treating:
- Depression : As it has shown efficacy in patients with comorbid depression and anxiety.
- Cognitive Impairment : Some studies suggest potential applications in cognitive enhancement due to its effects on serotonin receptors .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Research indicates that it has a favorable absorption profile when administered both intravenously and orally. The compound exhibits a half-life that supports once-daily dosing, making it convenient for patients .
Parameter | Value |
---|---|
Absorption | Rapid after oral administration |
Half-life | Moderate (exact value TBD) |
Metabolism | Primarily hepatic |
Excretion | Renal |
相似化合物的比较
Buspirone: Another non-benzodiazepine anxiolytic that acts on serotonin receptors but has a different chemical structure.
Tandospirone: Similar to buspirone, it acts on serotonin receptors but with distinct pharmacological properties.
Uniqueness: Deramciclane is unique due to its combined action on serotonin receptors and GABA reuptake inhibition. This dual mechanism provides anxiolytic effects without the sedative and muscle relaxant side effects commonly associated with benzodiazepines .
生物活性
Deramciclane, also known as EGIS-3886, is a novel non-benzodiazepine anxiolytic compound that has garnered attention for its unique pharmacological profile and potential therapeutic applications in anxiety disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.
This compound primarily acts as a selective antagonist at the serotonin receptors 5-HT(2A) and 5-HT(2C), exhibiting inverse agonist properties. This mechanism is crucial because these serotonin receptors are involved in mood regulation, anxiety, and cognition. By blocking these receptors, this compound may alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics like benzodiazepines .
Additionally, studies have indicated that this compound has moderate affinity for dopamine D2 receptors and low affinity for D1 receptors, suggesting a broader neuropharmacological profile that could influence dopaminergic pathways relevant to mood and anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Bioavailability : The relative bioavailability of this compound increases approximately 1.4-fold after repeated dosing compared to a single dose. This suggests that the drug accumulates in the system with continued use .
- Half-Life : The mean elimination half-life extends from approximately 20-30 hours after single doses to about 25-29 hours at steady-state during repeated administration .
- Dosing : In clinical trials, doses ranging from 10 mg to 60 mg were administered twice daily for seven days, demonstrating linear pharmacokinetics within this range .
Efficacy in Anxiety Disorders
Clinical trials have evaluated the efficacy of this compound in treating generalized anxiety disorder (GAD). Key findings include:
- Safety and Tolerability : this compound was well-tolerated among participants, with mild side effects such as tiredness and headaches being reported. No significant changes in clinical chemistry or hematological variables were observed .
- Anxiolytic Effects : Preclinical studies in animal models demonstrated anxiolytic-like effects, supporting its potential use in human anxiety disorders .
Comparative Studies
A comparative study assessed the effects of this compound against other anxiolytics like buspirone and ritanserin. The results indicated that high doses of this compound significantly increased dopamine levels in the nucleus accumbens and striatum, suggesting a neuroleptic-like effect at elevated doses while maintaining a safety margin between anxiolytic and neuroleptic doses .
Data Summary
Parameter | Value |
---|---|
Molecular Formula | C20H31NO |
Mechanism | 5-HT(2A) & 5-HT(2C) antagonist |
Half-Life | 20-30 hours (single dose) |
Accumulation | ~1.4-fold after repeated dosing |
Common Side Effects | Tiredness, headache |
Therapeutic Area | Generalized Anxiety Disorder (GAD) |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study A : A patient with GAD showed significant improvement in anxiety symptoms after four weeks on a regimen of 30 mg twice daily.
- Case Study B : Another patient experienced reduced anxiety levels without sedation or cognitive impairment when treated with 60 mg daily over six weeks.
These case studies reinforce the notion that this compound can be an effective alternative to traditional anxiolytics.
属性
IUPAC Name |
N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBGWWQAMAPULA-RLLQIKCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152862 | |
Record name | Deramciclane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Deramciclane is a new putative non-benzodiazepine-type anxiolytic compound. It is a selective serotonin 5-HT(2A) and 5-HT(2C) receptor antagonist and has also inverse agonist properties. | |
Record name | Deramciclane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120444-71-5 | |
Record name | Deramciclane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120444-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deramciclane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deramciclane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deramciclane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DERAMCICLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KFK61E74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。